molecular formula C20H21N3O2S B2766530 4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine CAS No. 341967-37-1

4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine

Cat. No. B2766530
CAS RN: 341967-37-1
M. Wt: 367.47
InChI Key: PEOOUFAEYOWCQY-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine, also known as 4M2M3PPSP, is an organic compound belonging to the class of heterocyclic compounds. It is a white, crystalline solid with a molecular weight of 468.55 g/mol and a melting point of 202-204°C. 4M2M3PPSP has a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. It is used as an intermediate for the synthesis of various compounds, including drugs and other pharmacological agents. Additionally, 4M2M3PPSP has been found to have numerous biochemical and physiological effects, making it a valuable tool in scientific research.

Scientific Research Applications

Stereochemistry and Asymmetric Sulfoxide Formation

Research into the stereochemistry of sulfoxides derived from pyridine compounds has shed light on the intricate role of asymmetric sulfur atoms. For instance, studies on ligands like 4-methylthio-6-phenyl-2,2'-bipyridine and their sulfoxide and sulfone derivatives highlight the significance of stereochemistry controlled by asymmetric sulfur atoms. These compounds exhibit unique crystal structures and show potential in electroluminescent properties, although not suitable for LECs due to weak emission in solution (Bouamaied et al., 2012).

Synthesis and Complexation with Metal Ions

The synthesis and complexation of tosylated 4-aminopyridine with nickel (II) and iron (II) ions demonstrate the relevance of sulfonylated compounds in medicine and chemistry. The study indicates these complexes could enhance biological and catalytic potentials, offering insights into pharmaceutical and chemical industry applications (Orie et al., 2021).

Aminolysis and Aryl Hydroxylation Reactions

Investigations into the aminolysis of p-nitrophenyl acetate by aminopyridines in various solvents have unveiled mechanisms of amide formation and catalysis. These findings are pivotal for understanding reaction mechanisms in both aqueous and aprotic solvents (Deady & Finlayson, 1980).

Photoluminescent and Electrochemical Properties

The synthesis and characterization of polypyridine ruthenium(II) complexes containing different monodentate ligands have been explored for their photoluminescent and electrochemical properties. This research provides valuable insights into the photochemical and thermal synthesis of such complexes, potentially contributing to advancements in photoluminescent materials (Bonnet et al., 2003).

Catalytic Regioselectivity and Sulfonation

A breakthrough in catalytic meta sulfonation of 2-phenylpyridines using (arene)ruthenium(II) complexes has been reported, showcasing a novel approach to achieving atypical regioselectivity in chelation-assisted cyclometalation. This development opens new pathways for selective sulfonation reactions (Saidi et al., 2011).

properties

IUPAC Name

1-methyl-1-[4-methyl-3-(4-methylphenyl)sulfonyl-6-phenylpyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-9-11-17(12-10-14)26(24,25)19-15(2)13-18(22-20(19)23(3)21)16-7-5-4-6-8-16/h4-13H,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOOUFAEYOWCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C3=CC=CC=C3)N(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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